

Quantitative Data on Diaplasinin

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Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

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The table below summarizes the key quantitative data available for **Diaplasinin** from the search results.

Assay/Property	Reported Value	Experimental Context / Notes
IC ₅₀ (Enzymatic Assay)	295 nM [1] [2]	Primary value cited by suppliers; measures inhibition of PAI-1 activity.
	157 nM (for tPA preservation) [1]	Measured in assay preserving tissue-type plasminogen activator (tPA) activity in the presence of PAI-1.
	87 nM (for uPA preservation) [1]	Measured in assay preserving urokinase-type plasminogen activator (uPA) activity in the presence of PAI-1.
Apparent K _d (Binding)	254 nM [1]	Determined by fluorescence quenching of fluorophore-tagged PAI-1 (PAI-NBD119).
In Vivo Efficacy	200 nM & 400 nM doses [3]	Doses administered via intraperitoneal injection in a septic mouse model (CLP) showed improved survival rates and cardiac function.

Detailed Experimental Protocols

Here is a detailed breakdown of the key experimental methods used to verify **Diaplasinin**'s activity, as mentioned in the search results.

In Vitro Biochemical and Cell-Based Assays

- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. For **Diaplasinin**, this was determined in assays that measure its ability to **preserve the activity of tPA and uPA** in the presence of their inhibitor, PAI-1 [1]. The specific protocol details (e.g., reagent concentrations, incubation times) are not provided in the available sources.
- **Fluorescence Quenching Binding Assay:** This method verifies direct binding to PAI-1. The protocol, as referenced, involves:
 - **Sample Preparation:** A purified PAI-1 protein is tagged with a fluorophore (specifically mentioned as PAI-NBD119) [1].
 - **Measurement:** The fluorescence intensity of the tagged PAI-1 is measured. Upon addition of **Diaplasinin**, a decrease (quenching) of fluorescence is observed, indicating binding.
 - **Data Analysis:** The degree of quenching is plotted against the inhibitor concentration to calculate the apparent dissociation constant (K_d), which was found to be **254 nM** [1].

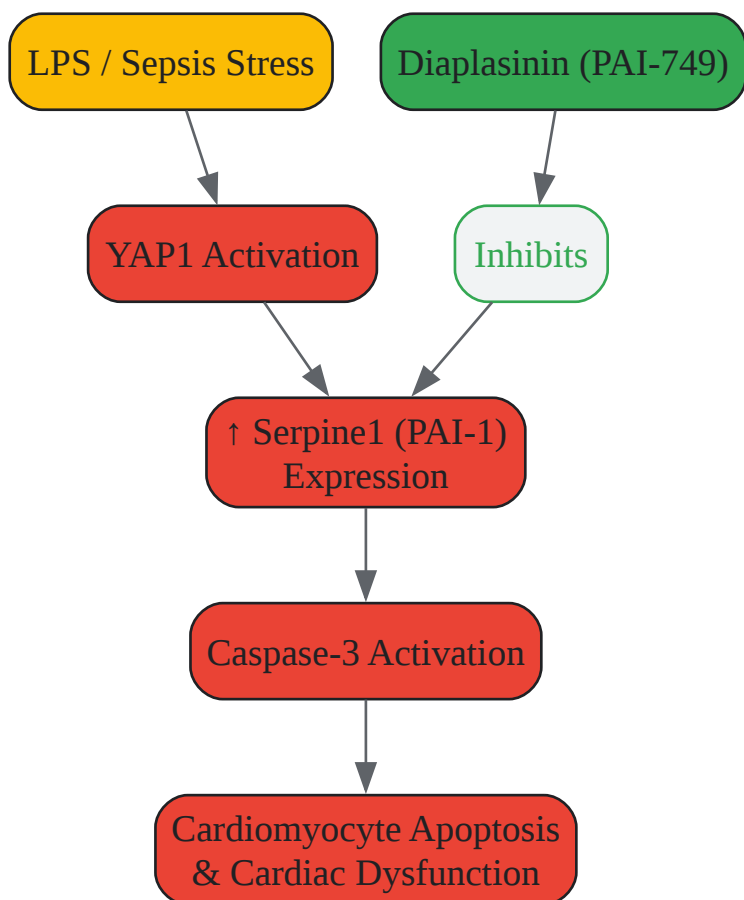
In Vivo Efficacy Model

A 2024 study provides a clear protocol for verifying the therapeutic efficacy of **Diaplasinin** in a live animal model [3].

- **Disease Model:** Sepsis was induced in male C57BL/6 mice using the **cecal ligation and puncture (CLP)** method, which is a standard model for polymicrobial sepsis [3].
- **Treatment Protocol:** Mice received daily **intraperitoneal injections** of **Diaplasinin** at two dosage levels: **200 nM and 400 nM** [3].
- **Outcome Measures:** The study verified efficacy by demonstrating that **Diaplasinin** treatment:
 - **Improved Survival Rates** over a 7-day period.
 - **Ameliorated Cardiac Dysfunction**, as measured by echocardiography (e.g., improved Left Ventricular Ejection Fraction - LVEF).
 - **Reduced Cardiomyocyte Apoptosis**, evidenced by decreased levels of Cleaved Caspase-3 in heart tissue [3].

Mechanism of Action in a Signaling Pathway

The same in vivo study [3] proposed a signaling pathway through which PAI-1 inhibition by **Diaplasinin** exerts its protective effects in sepsis-induced cardiomyopathy. The diagram below illustrates this proposed YAP1/Serpine1/Caspase-3 pathway.



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References

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